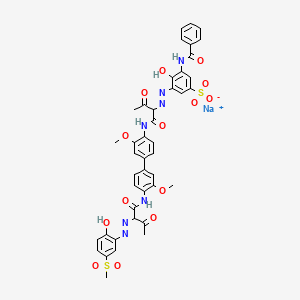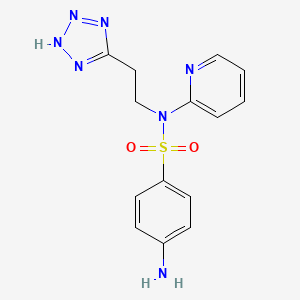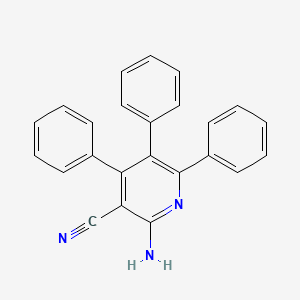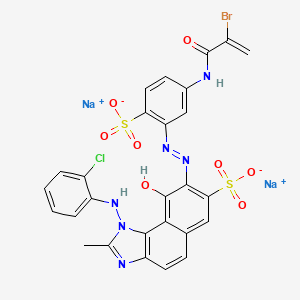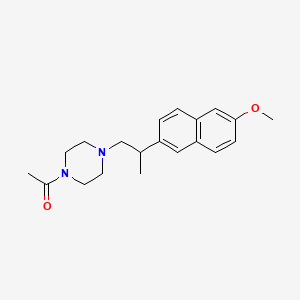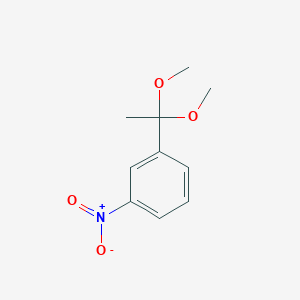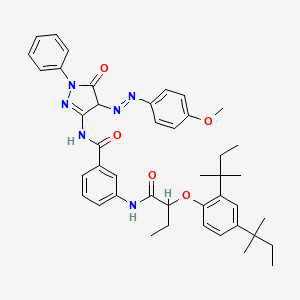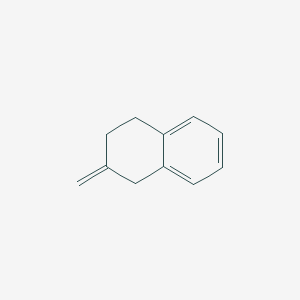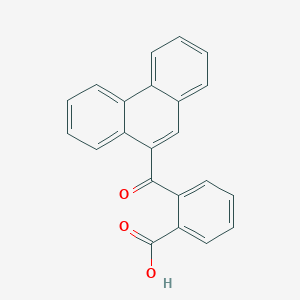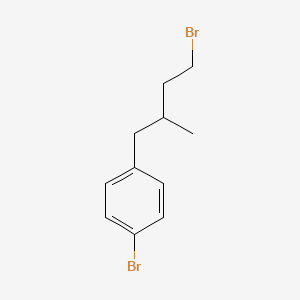
1-Bromo-4-(4-bromo-2-methylbutyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(4-bromo-2-methylbutyl)benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with a bromine atom and a 4-bromo-2-methylbutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(4-bromo-2-methylbutyl)benzene typically involves the bromination of 4-(4-bromo-2-methylbutyl)benzene. The reaction is carried out using bromine (Br₂) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices to achieve high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-(4-bromo-2-methylbutyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding alcohols or carboxylic acids and reduction to form alkanes.
Lithium-Bromide Exchange: The compound reacts with organolithium reagents such as n-butyllithium to form lithium intermediates.
Common Reagents and Conditions:
Bromination: Br₂/FeBr₃ or Br₂/AlCl₃
Lithium-Bromide Exchange: n-Butyllithium or tert-Butyllithium at low temperatures (0°C)
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Major Products Formed:
Substitution: Formation of substituted benzene derivatives
Oxidation: Formation of alcohols or carboxylic acids
Reduction: Formation of alkanes
Applications De Recherche Scientifique
1-Bromo-4-(4-bromo-2-methylbutyl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(4-bromo-2-methylbutyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms on the benzene ring act as electrophiles, facilitating the formation of intermediates that can undergo further chemical transformations. The pathways involved include the formation of benzenonium intermediates and subsequent substitution or addition reactions .
Comparaison Avec Des Composés Similaires
- 1-Bromo-4-methylbenzene (p-Bromotoluene)
- 1-Bromo-4-tert-butylbenzene
- 1-Bromo-4-methoxybenzene (p-Bromoanisole)
- 1-(Bromomethyl)-4-methylbenzene (p-Xylyl bromide)
Comparison: 1-Bromo-4-(4-bromo-2-methylbutyl)benzene is unique due to the presence of both a bromine atom and a 4-bromo-2-methylbutyl group on the benzene ring. This dual substitution imparts distinct chemical properties, making it more reactive in certain substitution and exchange reactions compared to its simpler analogs .
Propriétés
Numéro CAS |
67386-74-7 |
|---|---|
Formule moléculaire |
C11H14Br2 |
Poids moléculaire |
306.04 g/mol |
Nom IUPAC |
1-bromo-4-(4-bromo-2-methylbutyl)benzene |
InChI |
InChI=1S/C11H14Br2/c1-9(6-7-12)8-10-2-4-11(13)5-3-10/h2-5,9H,6-8H2,1H3 |
Clé InChI |
DPMUOVKWQCUHKF-UHFFFAOYSA-N |
SMILES canonique |
CC(CCBr)CC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14461698.png)

![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14461708.png)
